molecular formula C18H22N2O6S4 B12141021 propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate

propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B12141021
M. Wt: 490.6 g/mol
InChI Key: IONXTFALAPLHKO-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex heterocyclic compound featuring two fused thiazolidinone rings with multiple functional groups:

  • Thioxo groups (C=S) at positions 2 and 2' of the thiazolidinone rings.
  • Oxo groups (C=O) at positions 4 and 4'.

Properties

Molecular Formula

C18H22N2O6S4

Molecular Weight

490.6 g/mol

IUPAC Name

propyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C18H22N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-10H2,1-2H3/b14-13+

InChI Key

IONXTFALAPLHKO-BUHFOSPRSA-N

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCC)/SC1=S

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidinone derivatives with propyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of propyl 3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-propoxypropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s thiazolidinone structure is crucial for its activity, as it can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with related molecules from the evidence:

Compound Name/Reference Core Structure Functional Groups/Substituents Inferred Properties/Applications
Target Compound Bis-thiazolidinone 2× thioxo, 2× oxo, propoxy, propyl ester High lipophilicity, thermal stability
5-(Z)-Arylidene-4-thiazolidinone Monomeric thiazolidinone Arylidene, hydrazono, hydroxyphenyl Antimicrobial, anticancer activity
Nucleoside analog () Modified furanose-thioether tert-Butyldimethylsilyloxy, methoxyphenyl, thio linker Antiviral/prodrug potential
Key Observations:

Electronic Configuration: The target compound’s bis-thiazolidinone core creates an extended π-conjugated system, likely enhancing electron delocalization compared to monomeric thiazolidinones . This could improve photophysical properties or binding affinity in biological systems. In contrast, the nucleoside analog () employs a sulfur-linked isoprenoid chain, which may mimic natural nucleosides for targeted drug delivery .

Substituent Effects :

  • The propoxy and propyl ester groups in the target compound increase steric bulk and lipophilicity compared to methoxy or hydroxyl substituents in ’s derivatives. This may improve membrane permeability but reduce aqueous solubility.
  • The thioxo groups (C=S) in the target compound could enhance hydrogen-bonding acceptor capacity relative to oxo (C=O) groups, affecting crystallinity or protein-binding interactions .

Crystallographic and Analytical Tools

The structural elucidation of such compounds typically relies on crystallographic software like SHELX for refinement and WinGX/ORTEP for graphical representation . For example:

  • SHELXL : Used for small-molecule refinement, critical for resolving the target compound’s stereochemistry.
  • SIR97 : Direct methods for phase determination, applicable to complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.